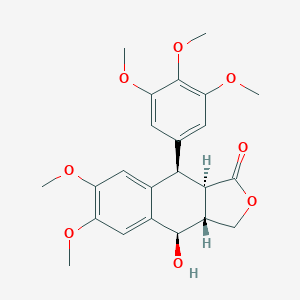
Sikkimotoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sikkimotoxin, also known as this compound, is a useful research compound. Its molecular formula is C23H26O8 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Sikkimotoxin has garnered attention for its cytotoxic properties, making it a candidate for cancer treatment. Its structural similarity to podophyllotoxin suggests that it may inhibit cell division by interfering with microtubule dynamics.
Case Study: Cytotoxicity Against Cancer Cells
A study investigated the effects of this compound on various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Microtubule disruption |
Agricultural Applications
This compound also shows promise as a natural pesticide due to its phytotoxic properties. Its ability to inhibit certain plant growth processes can be harnessed in agricultural settings.
Case Study: Phytotoxic Effects on Weeds
Research demonstrated that this compound effectively inhibited the germination and growth of several weed species, including Echinochloa crus-galli and Amaranthus retroflexus. The application of this compound resulted in a significant reduction in biomass compared to untreated controls.
| Weed Species | Concentration (mg/L) | Effect on Biomass Reduction (%) |
|---|---|---|
| Echinochloa crus-galli | 50 | 75 |
| Amaranthus retroflexus | 100 | 85 |
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for understanding enzyme interactions and metabolic pathways.
Case Study: Enzyme Inhibition Studies
This compound was evaluated for its inhibitory effects on specific enzymes involved in drug metabolism. The findings indicated that this compound inhibits cytochrome P450 enzymes, which play a critical role in the metabolism of various pharmaceuticals.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP3A4 | Competitive | 8.0 |
| CYP2D6 | Non-competitive | 12.5 |
特性
CAS番号 |
18651-67-7 |
|---|---|
分子式 |
C23H26O8 |
分子量 |
430.4 g/mol |
IUPAC名 |
(3aR,4R,9R,9aR)-4-hydroxy-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C23H26O8/c1-26-15-8-12-13(9-16(15)27-2)21(24)14-10-31-23(25)20(14)19(12)11-6-17(28-3)22(30-5)18(7-11)29-4/h6-9,14,19-21,24H,10H2,1-5H3/t14-,19+,20-,21-/m0/s1 |
InChIキー |
JQNGRAVMNACCCG-MGNXDGSBSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC(=C(C=C24)OC)OC)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |
同義語 |
sikkimotoxin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















